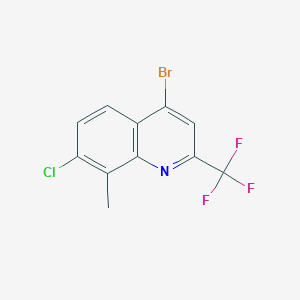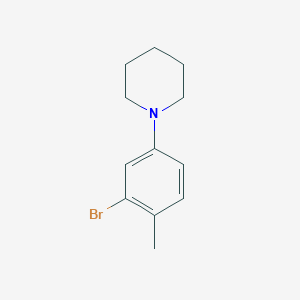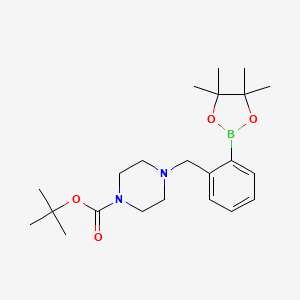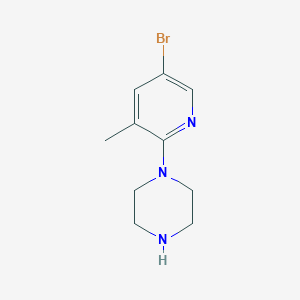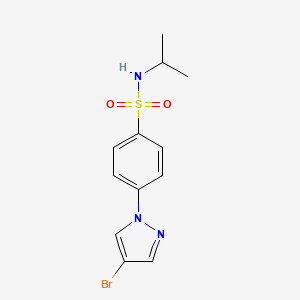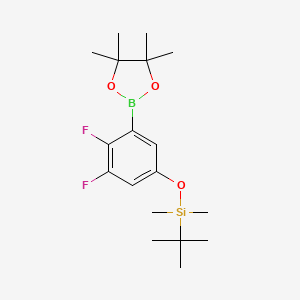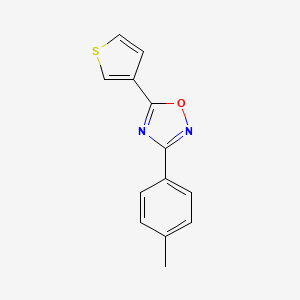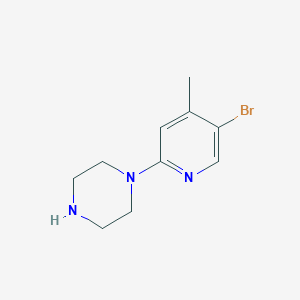
4-Bromobut-3-en-1-ol
Descripción general
Descripción
4-Bromobut-3-en-1-ol is an organic compound belonging to the class of vinyl bromides. It is characterized by the presence of a bromine atom bonded to an sp2-hybridized carbon atom. The compound has the molecular formula C4H7BrO and is commonly used as a building block in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromobut-3-en-1-ol can be synthesized through various methods. One common approach involves the bromination of but-3-en-1-ol. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-bromobut-3-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of this compound can yield 4-bromobut-3-en-1-amine when treated with reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form but-3-en-1-ol.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Sodium hydroxide (NaOH), aqueous conditions.
Major Products:
Oxidation: 4-Bromobut-3-en-1-al.
Reduction: 4-Bromobut-3-en-1-amine.
Substitution: But-3-en-1-ol.
Aplicaciones Científicas De Investigación
4-Bromobut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including α-methylene lactones and tricyclic sesquiterpenes.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications includes the synthesis of bioactive compounds with therapeutic properties.
Industry: this compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Bromobut-3-en-1-ol involves its reactivity as a vinyl bromide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. Additionally, the presence of the double bond allows for various addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the bromine atom and the hydroxyl group.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze halogenation and dehalogenation reactions. These interactions can affect metabolic pathways involving halogenated compounds.
Comparación Con Compuestos Similares
4-Bromobut-3-en-1-ol can be compared with other similar compounds, such as:
3-Bromo-3-buten-1-ol: Similar in structure but with the bromine atom on a different carbon.
4-Bromo-1-butene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2-Bromoallyl alcohol: The bromine atom is bonded to an allylic carbon, leading to different reactivity patterns.
Uniqueness: The presence of both a bromine atom and a hydroxyl group in this compound makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Propiedades
IUPAC Name |
4-bromobut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSVHRDXHIRTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


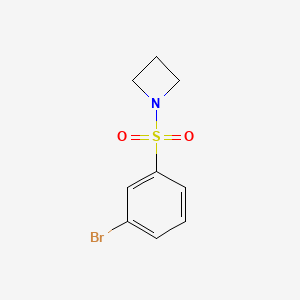

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)
